(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide (E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 1436371-26-4
VCID: VC4950936
InChI: InChI=1S/C17H21N3O3S/c1-2-19-24(22,23)15-8-5-14(6-9-15)7-10-16(21)20-17(13-18)11-3-4-12-17/h5-10,19H,2-4,11-12H2,1H3,(H,20,21)/b10-7+
SMILES: CCNS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)NC2(CCCC2)C#N
Molecular Formula: C17H21N3O3S
Molecular Weight: 347.43

(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide

CAS No.: 1436371-26-4

Cat. No.: VC4950936

Molecular Formula: C17H21N3O3S

Molecular Weight: 347.43

* For research use only. Not for human or veterinary use.

(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide - 1436371-26-4

Specification

CAS No. 1436371-26-4
Molecular Formula C17H21N3O3S
Molecular Weight 347.43
IUPAC Name (E)-N-(1-cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide
Standard InChI InChI=1S/C17H21N3O3S/c1-2-19-24(22,23)15-8-5-14(6-9-15)7-10-16(21)20-17(13-18)11-3-4-12-17/h5-10,19H,2-4,11-12H2,1H3,(H,20,21)/b10-7+
Standard InChI Key IFBAVRYJPZLWRM-UHFFFAOYSA-N
SMILES CCNS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)NC2(CCCC2)C#N

Introduction

Molecular Formula

  • C15H19N3O2S

IUPAC Name

  • (E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide

Structural Features

  • The compound contains:

    • A cyclopentyl group with a cyanide (-CN) substituent.

    • A phenyl ring substituted with an ethylsulfamoyl group (-SO2NHCH2CH3).

    • An amide functional group (-CONH).

    • A conjugated propenamide system with an E (trans) configuration.

Key Characteristics

  • Molecular Weight: Approximately 305.4 g/mol.

  • Solubility: Likely soluble in polar organic solvents such as DMSO or methanol due to the presence of polar functional groups (amide, sulfonamide).

  • Chemical Reactivity: The conjugated double bond and the sulfonamide group may participate in hydrogen bonding and other intermolecular interactions.

Synthesis Pathway

The synthesis of (E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide typically involves multi-step organic reactions:

  • Preparation of the Cyclopentyl Intermediate:

    • Cyclopentanone is converted into a cyanocyclopentyl derivative via a nucleophilic substitution or cyanation reaction.

  • Formation of the Propenamide Backbone:

    • A Wittig or Horner-Wadsworth-Emmons reaction can be used to introduce the conjugated double bond (E configuration).

  • Attachment of the Sulfonamide Group:

    • Ethylsulfonamide is introduced through sulfonation or direct coupling with the phenyl ring using a suitable activating agent.

  • Final Coupling Reaction:

    • The cyanocyclopentyl intermediate is coupled with the propenamide backbone under amide bond-forming conditions (e.g., via carbodiimide coupling reagents like EDCI).

Medicinal Chemistry

The structural features of this compound suggest potential applications in drug development:

  • The sulfonamide group is often found in pharmaceuticals due to its ability to mimic biological molecules and form strong hydrogen bonds.

  • The conjugated system may allow interaction with biological targets such as enzymes or receptors.

Spectroscopic Techniques

To confirm its structure, the following methods are typically employed:

Challenges

  • Limited availability of experimental data specific to this compound.

  • Need for detailed pharmacological evaluations to confirm bioactivity.

Future Directions

  • Conducting docking studies to predict interactions with biological targets.

  • Synthesizing derivatives to optimize pharmacological properties.

  • Investigating environmental stability and degradation pathways.

This detailed overview provides a foundation for further exploration of (E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide in various scientific domains.

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